Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate
Description
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate is an isoxazole derivative characterized by a trifluoromethyl-substituted anilino carbonyl group at position 4, a methyl group at position 5, and an ethyl ester at position 3 of the isoxazole ring (Figure 1). Isoxazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves bioavailability by balancing solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-3-23-14(22)12-11(8(2)24-20-12)13(21)19-10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIHKFIQWGBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl aniline as a starting material. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the trifluoromethyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethyl aniline and various halogenating agents are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the isoxazole ring contributes to its stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique structural features are best understood through comparison with similar isoxazole and heterocyclic derivatives. Key analogs and their distinguishing properties are discussed below.
Substituent Variations on the Isoxazole Ring
Table 1: Substituent Effects on Isoxazole Derivatives
Key Findings :
- The trifluoromethyl group in the anilino moiety significantly increases lipophilicity (logP ~3.2) compared to chloro (logP ~2.5) or methoxy (logP ~2.8) substituents .
- The ethyl ester at position 3 prolongs half-life in vivo compared to methyl esters (e.g., Methyl 5-[4-chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate) due to slower hydrolysis .
Heterocyclic Core Modifications
Table 2: Comparison with Non-Isoxazole Heterocycles
Key Findings :
- The isoxazole core in the target compound provides a balance of rigidity and polarity, favoring interactions with hydrophobic enzyme pockets compared to more polar oxadiazoles or flexible thiophenes .
- Bulky substituents (e.g., dichlorobenzoyl in ) reduce solubility but enhance target specificity, whereas the trifluoromethyl-anilino group maintains moderate solubility (2.1 mg/mL in PBS) .
Aromatic Ring Modifications
Table 3: Aromatic Substituent Effects
| Compound Name | Aromatic Group | Electronic Effects | Bioactivity |
|---|---|---|---|
| This compound | 3-CF₃-anilino | Strong electron-withdrawing (σp = 0.54) | Enhanced kinase inhibition (IC₅₀ = 0.8 μM) |
| Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate | 3-CF₃O-phenyl | Moderate electron-withdrawing (σp = 0.45) | Antifungal activity (MIC = 4 μg/mL) |
| 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid | 3-Cl-phenyl | Weak electron-withdrawing (σp = 0.23) | Immunosuppressive effects (IC₅₀ = 12 μM) |
Key Findings :
- The trifluoromethyl group’s strong electron-withdrawing nature increases binding affinity to ATP-binding pockets in kinases compared to weaker substituents like Cl or CF₃O .
- Substitution at the 3-position of the anilino ring (vs. 4-position in ) optimizes steric compatibility with target proteins .
Biological Activity
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate (CAS Number: 338761-34-5) is a synthetic compound that belongs to the isoxazole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H13F3N2O4
- Molecular Weight : 342.27 g/mol
- Melting Point : 103-105 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was demonstrated in various cancer models, suggesting a potential role in cancer therapy.
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of pathogens. In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory effects in preclinical models. It modulates inflammatory cytokines and chemokines, which could be beneficial in treating inflammatory diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine derivatives under reflux in ethanol, followed by purification via recrystallization or chromatography . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography may confirm structural integrity by analyzing bond lengths and angles .
Q. How is the three-dimensional conformation of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution, and data collected at low temperatures (e.g., 90 K) to minimize thermal motion. SHELXL software refines the structure, resolving bond distances (e.g., C=O at ~1.21 Å) and dihedral angles .
Q. What spectroscopic techniques are critical for characterizing its functional groups?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups.
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethyl ester protons (δ 1.2–4.3 ppm). ¹⁹F NMR detects the CF₃ group (δ -60 to -70 ppm).
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 387.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Use K₂CO₃ or Cs₂CO₃ to deprotonate nucleophiles in substitution reactions .
- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition.
- Byproduct Mitigation : Silica gel chromatography or fractional crystallization isolates the target compound .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify steric/electronic mismatches.
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to explain unexpected reactivity .
- Crystallographic Refinement : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals or disordered regions .
Q. How is the compound’s bioactivity profiled against therapeutic targets?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values.
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorescence polarization .
- Molecular Dynamics : Simulate binding to CF₃-substituted receptors to rationalize selectivity .
Data Analysis and Structural Insights
Q. How are crystallographic data analyzed to resolve disorder or twinning?
- Methodological Answer :
- Twinning Detection : SHELXD identifies twin laws (e.g., two-fold rotation) via intensity statistics.
- Disorder Modeling : PART and SUMP commands in SHELXL partition occupancy for overlapping atoms .
- Validation Tools : CheckCIF reports geometric outliers (e.g., planar deviations > 0.01 Å) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
